Sodium 4-methoxybenzene-1-sulfinate

Descripción general

Descripción

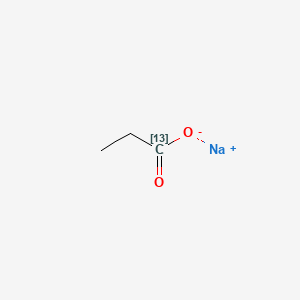

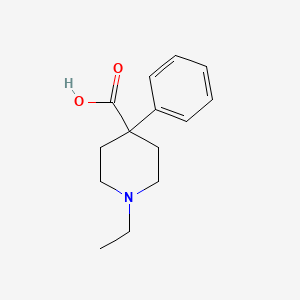

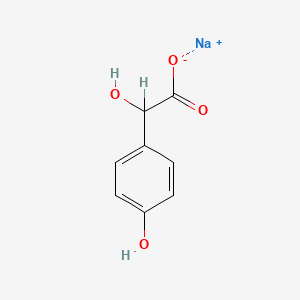

Sodium 4-methoxybenzene-1-sulfinate is a chemical compound with the CAS Number: 6462-50-6. It has a molecular weight of 194.19 . The compound is typically stored in an inert atmosphere and under -20C .

Synthesis Analysis

The synthesis of sodium sulfinates, including this compound, has been highlighted in various studies . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Molecular Structure Analysis

The InChI code for this compound is1S/C7H8O3S.Na/c1-10-6-2-4-7 (5-3-6)11 (8)9;/h2-5H,1H3, (H,8,9);/q;+1/p-1 . This code provides a specific identifier for the molecular structure of the compound. Chemical Reactions Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They have been used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Manganese(III) Acetate Mediated C–H Sulfonylation : Sodium 4-methoxybenzene-1-sulfinate is used in Mn(OAc)3-promoted oxidative coupling reactions. This method allows for the synthesis of various sulfones under mild conditions, enhancing the versatility of sulfone synthesis in organic chemistry (Liang, Ren, & Manolikakes, 2017).

Synthesis of Sulfur Compounds : It serves as a reagent for synthesizing various sulfur compounds. Its stable properties, simple synthesis, and low cost make it valuable in organic synthesis, particularly in building S-X (S-S, S-N, and S-P bond) reactions (Huang et al., 2019).

Pharmaceutical Research

- Enzyme Inhibitory Kinetics for Alzheimer’s Treatment : this compound derivatives show potential as therapeutic agents for Alzheimer’s disease. They exhibit inhibitory effects on acetylcholinesterase, an enzyme relevant in Alzheimer’s pathology (Abbasi et al., 2018).

Polymer Synthesis

- Synthesis of Polymerizable Monomers : It has been used in the synthesis of sodium p-styrene sulfinate, a novel redox monomer. This monomer is key in preparing high molecular weight soluble polymers via radical polymerization (Kamogawa, Hayashi, & Nanasawa, 1976).

Safety and Hazards

The safety information for Sodium 4-methoxybenzene-1-sulfinate includes several hazard statements: H302-H315-H319-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The compound should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Mecanismo De Acción

- Sodium 4-methoxybenzene-1-sulfinate (also known as 4-methoxybenzenesulfinate) primarily interacts with two enzymes:

- Collagenase 3 : This enzyme plays a role in tissue remodeling and degradation of collagen. This compound may modulate its activity .

- Stromelysin-1 : Another matrix metalloproteinase involved in extracellular matrix remodeling. The compound may affect its function .

Target of Action

Propiedades

IUPAC Name |

sodium;4-methoxybenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-10-6-2-4-7(5-3-6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEDOEPVMYKFAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6462-50-6 | |

| Record name | sodium 4-methoxybenzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)